

Diacetoxyscirpenol-13C19: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetoxyscirpenol-13C19*

Cat. No.: *B10854071*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Diacetoxyscirpenol-13C19**. It is important to note that while this document focuses on the $^{13}\text{C}_{19}$ isotopically labeled form, specific experimental data for this labeled compound is limited. The information presented herein is largely based on the well-documented properties of unlabeled Diacetoxyscirpenol (DAS), as isotopic labeling is not expected to significantly alter its chemical behavior or stability. The primary difference lies in the molecular weight.

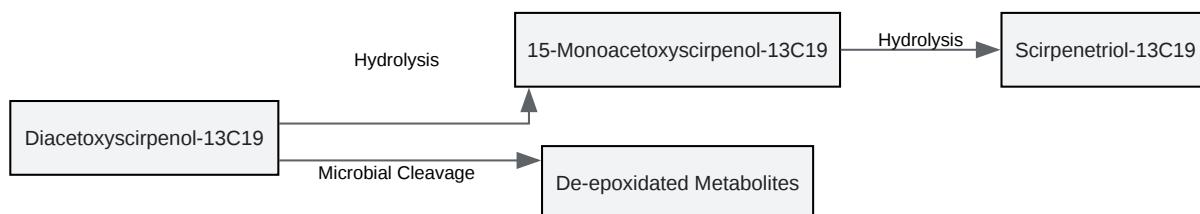
Chemical Properties

Diacetoxyscirpenol (DAS) is a type A trichothecene mycotoxin produced by various *Fusarium* species.^{[1][2]} It is a tricyclic sesquiterpenoid epoxide.^[1] The $^{13}\text{C}_{19}$ labeled version, **Diacetoxyscirpenol-13C19**, is a synthetic standard used in analytical and research applications.

Table 1: Chemical and Physical Properties of Diacetoxyscirpenol

Property	Value	Source
Chemical Formula	$C_{19}H_{26}O_7$	[2] [3]
Molecular Weight (Unlabeled)	366.4 g/mol	[4]
Molecular Weight ($^{13}C_{19}$ Labeled)	Approximately 385.4 g/mol	Calculated
Appearance	White crystalline solid	Inferred from typical mycotoxin standards
Solubility	Moderately soluble in water and organic solvents.	[1]
Structure	Tricyclic sesquiterpenoid epoxide	[1]

Stability and Degradation


Diacetoxyscirpenol is known for its high stability, being resistant to heat and cooking processes. [\[1\]](#) This persistence makes it a concern in food safety and environmental monitoring.

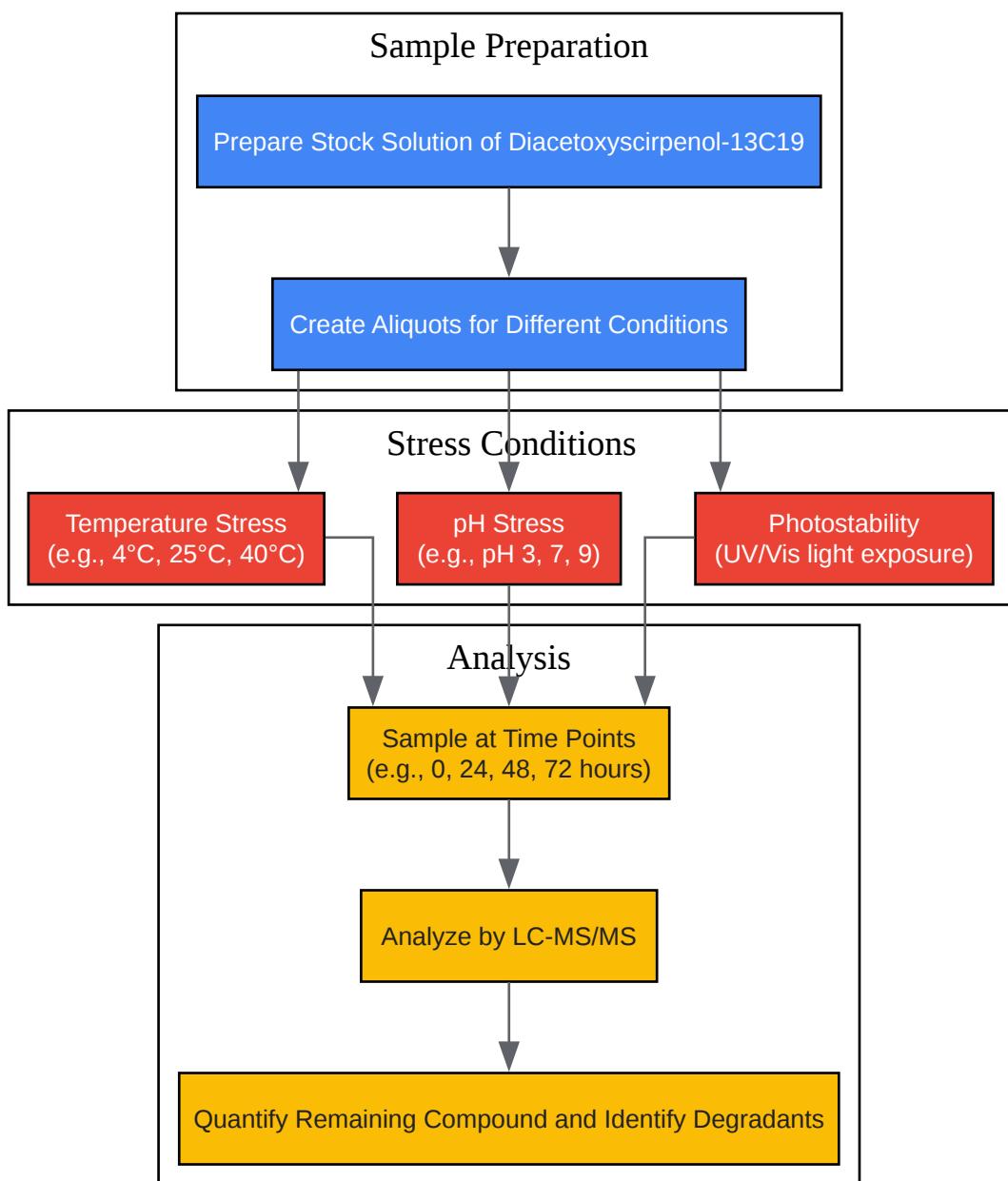
2.1. General Stability:

- Heat Stability: DAS is heat-stable and not easily degraded by cooking temperatures.[\[1\]](#)
- Chemical Stability: It is incompatible with strong acids.

2.2. Degradation Pathways:

The metabolism of Diacetoxyscirpenol involves hydrolysis of the acetyl groups and modification of the epoxide ring. In biological systems, it is transformed into metabolites such as 15-monoacetoxyscirpenol and scirpenetriol.[\[4\]](#) Cleavage of the epoxide ring can also occur, primarily mediated by gut microflora.[\[4\]](#)

[Click to download full resolution via product page](#)


Caption: Metabolic Pathway of **Diacetoxycirpenol-13C19**.

Experimental Protocols

Detailed experimental protocols for the stability testing of **Diacetoxycirpenol-13C19** are not readily available in the public domain. However, a general workflow for assessing the stability of a chemical compound can be outlined.

3.1. General Stability Testing Workflow:

The following workflow describes a typical process for evaluating the stability of a chemical standard like **Diacetoxycirpenol-13C19** under various conditions.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Stability Testing.

3.2. Methodologies:

- Preparation of Stock Solutions: A stock solution of **Diacetoxyscirpenol-13C19** is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
- Stress Conditions:

- Temperature: Aliquots of the stock solution are stored at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated temperature at 40°C) in the dark.
- pH: The stability in aqueous solutions is tested by diluting the stock solution in buffers of different pH values (e.g., acidic, neutral, and basic).
- Photostability: Solutions are exposed to controlled UV and visible light to assess degradation due to light exposure. Control samples are kept in the dark.

- Analytical Method:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantitative analysis of mycotoxins. A validated LC-MS/MS method would be used to measure the concentration of **Diacetoxyscirpenol-13C19** at different time points. The method would be optimized for chromatographic separation and mass spectrometric detection of the parent compound and any potential degradation products.

- Data Analysis: The concentration of **Diacetoxyscirpenol-13C19** is plotted against time for each condition to determine the degradation rate. Degradation products can be tentatively identified based on their mass-to-charge ratio and fragmentation patterns in the MS/MS spectra.

This guide provides a foundational understanding of the chemical properties and stability of **Diacetoxyscirpenol-13C19**, leveraging available data for its unlabeled counterpart. For specific applications, it is recommended to perform in-house stability studies to ensure the integrity of the standard under your unique experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. Diacetoxyscirpenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Diacetoxyscirpenol | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diacetoxyscirpenol-13C19: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10854071#diacetoxyscirpenol-13c19-chemical-properties-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com